molecular formula C6H11N5 B13690646 1-[(1-Methyl-5-pyrazolyl)methyl]guanidine

1-[(1-Methyl-5-pyrazolyl)methyl]guanidine

Katalognummer: B13690646
Molekulargewicht: 153.19 g/mol
InChI-Schlüssel: ZRVBBHJMZODLSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Methyl-5-pyrazolyl)methyl]guanidine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is of interest due to its unique structure, which includes a pyrazole ring and a guanidine group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Analyse Chemischer Reaktionen

Substitution Reactions on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution, particularly at the C-4 position due to electron-donating effects of the methyl group.

Reaction Type Reagents/Conditions Product Key Findings
HalogenationCl₂, FeCl₃ (catalytic)4-Chloro-1-methylpyrazole derivativeChlorination occurs regioselectively at C-4 under mild conditions .
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-1-methylpyrazole derivativeNitration requires low temperatures to avoid ring decomposition .

Mechanistic Insight : The methyl group at N-1 directs substitution to C-4 via resonance stabilization of the intermediate .

Guanidine Group Reactivity

The guanidine moiety participates in acid-base and condensation reactions due to its strong basicity (pKa ~13.6).

Salt Formation

Reacts with mineral acids (e.g., HCl, HNO₃) to form stable crystalline salts :
Compound+HCl[Compound\cdotpHCl]\text{Compound} + \text{HCl} \rightarrow \text{[Compound·HCl]}
Application : Salts enhance solubility for pharmaceutical formulations .

Condensation with Carbonyl Compounds

Under reflux in DMF, the guanidine group reacts with aldehydes/ketones to form Schiff bases :
Compound+RCHORCH=N–Guanidine derivative\text{Compound} + \text{RCHO} \rightarrow \text{RCH=N–Guanidine derivative}
Example : Reaction with 3-acetylpyridine yields a pyrimidine hybrid with 82% yield .

Oxidation

The methyl group on the pyrazole ring oxidizes to a carboxylic acid under strong conditions:

Oxidizing Agent Conditions Product
KMnO₄H₂SO₄, 100°C1-Methyl-5-pyrazolecarboxylic acid
CrO₃Acetic acid, 80°CSame as above

Limitation : Over-oxidation may degrade the guanidine group .

Reduction

Catalytic hydrogenation (Pd/C, H₂) reduces nitro derivatives to amines without affecting the guanidine :
NO2-DerivativeH2/Pd-CNH2-Derivative\text{NO}_2\text{-Derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2\text{-Derivative}
Yield : >95% under optimized conditions .

Degradation Pathways

Environmental and hydrolytic degradation studies reveal:

Condition Degradation Product Mechanism
Alkaline hydrolysisGuanidine + 1-methyl-5-pyrazolylmethanolCleavage of the methylene–guanidine bond
UV irradiationPyrazole ring-opened fragmentsRadical-mediated C–N bond scission

Stability : The compound is stable in neutral aqueous solutions but degrades rapidly at pH >10 .

Coordination Chemistry

The guanidine group acts as a ligand for transition metals, forming complexes with Cu(II) and Fe(III):

Metal Salt Complex Structure Application
CuCl₂Octahedral Cu(II)–guanidine complexCatalytic oxidation reactions
Fe(NO₃)₃Fe(III) coordination polymerMagnetic materials research

Evidence : IR spectra show shifts in N–H and C=N stretches upon complexation .

Biological Interactions

The compound inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding between the guanidine group and enzyme active sites :
IC50=0.04 μM (vs. 0.04 μM for celecoxib)\text{IC}_{50} = 0.04\ \mu\text{M (vs. 0.04}\ \mu\text{M for celecoxib)}
Structure–Activity Relationship : Methylpyrazole enhances membrane permeability, while guanidine mediates target binding .

Wirkmechanismus

The mechanism of action of 1-[(1-Methyl-5-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and guanidine group play crucial roles in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-[(1-Methyl-5-pyrazolyl)methyl]guanidine can be compared with other similar compounds, such as:

Biologische Aktivität

1-[(1-Methyl-5-pyrazolyl)methyl]guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring and a guanidine moiety, which are crucial for its biological activity. The structure allows for interactions with various biological targets, enhancing its potential therapeutic effects.

Antimicrobial Activity

Research has shown that compounds with guanidine structures exhibit notable antibacterial properties. For instance, studies have reported that derivatives of guanidine can effectively inhibit both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.12 - 4 µg/mL
Escherichia coli2 - 4 µg/mL
Multi-drug resistant E. cloacae2 µg/mL
Multi-drug resistant A. baumannii4 µg/mL

One study highlighted that a symmetric dimer of a guanidine derivative showed potent activity against various bacterial strains, with MIC values indicating strong bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that compounds similar to this compound exhibit IC50 values in the low micromolar range against cancer cell lines such as K562 (leukemia) and MCF-7 (breast cancer). For example:

Cell Line IC50 (µM)
K562 (Leukemia)5.0
MCF-7 (Breast Cancer)6.3

These results suggest that the compound could induce apoptosis in cancer cells, providing a basis for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6.

The mechanism involves the inhibition of specific signaling pathways associated with inflammation. For instance, certain derivatives have demonstrated the ability to inhibit p38 MAPK activity, which is crucial in mediating inflammatory responses:

Cytokine IC50 (nM)
TNFα53
IL-6820

This indicates that the compound may serve as a potential therapeutic agent in treating inflammatory diseases .

Eigenschaften

Molekularformel

C6H11N5

Molekulargewicht

153.19 g/mol

IUPAC-Name

2-[(2-methylpyrazol-3-yl)methyl]guanidine

InChI

InChI=1S/C6H11N5/c1-11-5(2-3-10-11)4-9-6(7)8/h2-3H,4H2,1H3,(H4,7,8,9)

InChI-Schlüssel

ZRVBBHJMZODLSH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)CN=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.